An In-Depth Technical Guide to Methyl(2-methylpropyl)amine Hydrochloride for Advanced Research Applications
An In-Depth Technical Guide to Methyl(2-methylpropyl)amine Hydrochloride for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of methyl(2-methylpropyl)amine hydrochloride, a secondary amine salt of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's chemical structure, physicochemical properties, synthesis methodologies, and analytical procedures for quality control. Furthermore, it explores its applications as a versatile synthetic intermediate in the pharmaceutical and chemical industries. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide serves as an authoritative resource, consolidating critical technical information to support advanced research and development activities.
Chemical Identity and Structure
Methyl(2-methylpropyl)amine, also known as N-methylisobutylamine, is a secondary aliphatic amine. In its hydrochloride form, it exists as a salt, which enhances its stability and modulates its physical properties, making it more amenable to handling and use in various synthetic applications compared to its volatile free-base form.
| Identifier | Value |
| IUPAC Name | N,2-dimethylpropan-1-amine hydrochloride |
| Synonyms | N-methylisobutylamine HCl, Isobutylmethylamine HCl |
| CAS Number | 625-43-4 (Free Base) |
| Molecular Formula | C₅H₁₄ClN |
| Molecular Weight | 123.63 g/mol |
The structure consists of a central nitrogen atom covalently bonded to a methyl group and an isobutyl (2-methylpropyl) group. This nitrogen atom, bearing a positive charge, forms an ionic bond with a chloride anion.
Caption: 2D structure of Methyl(2-methylpropyl)amine Hydrochloride.
Physicochemical Properties
The conversion of the free amine to its hydrochloride salt significantly alters its physical properties. The salt form is typically a crystalline solid with increased water solubility, which is a critical advantage for its use in aqueous reaction media and for ease of handling. Properties of the free base, N-methylisobutylamine, are provided for context.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Rationale & Insights |
| Appearance | Colorless to pale yellow liquid[1] | White to off-white crystalline solid | Salt formation typically results in a solid state, improving handling and stability. |
| Boiling Point | 73 °C at 760 mmHg[2] | Data not available | Salts have high boiling points and typically decompose before boiling. |
| Melting Point | -75 °C (estimate)[2] | Data not available | The melting point of the salt is expected to be significantly higher than the free base. |
| Water Solubility | Miscible[2] | Soluble | The ionic nature of the hydrochloride salt enhances its solubility in polar solvents like water. |
| Density | 0.724 g/cm³[2] | Data not available | The density of the solid salt will be higher than the liquid free base. |
Synthesis and Manufacturing Insights
The most common and industrially scalable method for synthesizing secondary amines like methyl(2-methylpropyl)amine is through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced to the target secondary amine.
Synthesis Workflow
The synthesis from isobutyraldehyde and methylamine is a robust and efficient pathway. The final step involves acidification to form the stable hydrochloride salt, which also facilitates purification by crystallization.
Caption: General workflow for the synthesis of Methyl(2-methylpropyl)amine HCl.
Field-Proven Experimental Protocol
This protocol describes a self-validating system for the synthesis of methyl(2-methylpropyl)amine hydrochloride.
Objective: To synthesize and isolate pure methyl(2-methylpropyl)amine hydrochloride.
Materials:
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Isobutyraldehyde (2-methylpropanal)
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Methylamine hydrochloride
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Triethylamine (TEA) or Sodium Hydroxide (NaOH)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Diethyl ether or Methyl tert-butyl ether (MTBE)
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Hydrochloric acid (HCl), concentrated and in a solvent (e.g., dioxane or isopropanol)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Methodology:
-
Free Amine Generation (In Situ):
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In a reaction vessel under an inert atmosphere (e.g., Nitrogen), suspend methylamine hydrochloride in a suitable solvent like methanol.
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Cool the suspension in an ice bath (0-5 °C).
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Add an equimolar amount of a base (e.g., triethylamine) dropwise to liberate the free methylamine. The formation of triethylamine hydrochloride precipitate will be observed.
-
Causality: Using methylamine hydrochloride, a stable solid, is safer and more convenient than handling gaseous methylamine. The base is required to deprotonate the ammonium salt to the reactive free amine.
-
-
Imine Formation:
-
To the cold suspension containing free methylamine, slowly add one equivalent of isobutyraldehyde.
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Allow the reaction to stir at 0-5 °C for 1-2 hours.
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Expertise: This condensation reaction forms the N-methylisobutyl-imine intermediate. Keeping the temperature low minimizes side reactions.
-
-
Reduction:
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While maintaining the cold temperature, add sodium borohydride (NaBH₄) portion-wise over 30-60 minutes.
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Trustworthiness: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the imine is consumed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Isolation of Free Base:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
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Extract the aqueous residue with a solvent like diethyl ether or MTBE (3x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-methylisobutylamine free base. Caution: The free base is volatile.
-
-
Hydrochloride Salt Formation and Purification:
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Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl (e.g., 4M HCl in dioxane or gaseous HCl) until the solution is acidic (test with pH paper).
-
The hydrochloride salt will precipitate. Cool the mixture to maximize crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Validation: The purity of the final salt can be confirmed by melting point analysis and the analytical methods described in the next section. Recrystallization can be performed if necessary.[3][4]
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Analytical Methodologies for Quality Control
Ensuring the identity, purity, and quality of methyl(2-methylpropyl)amine hydrochloride is critical. A combination of chromatographic and spectroscopic techniques is employed, adhering to principles outlined in guidelines such as ICH Q2(R1).
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing the free amine, which can be liberated from the salt by basification. GC provides excellent separation of volatile components, while MS offers definitive identification based on the fragmentation pattern and molecular ion.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For direct analysis of the salt or for detecting trace amounts, LC-MS/MS is a powerful tool. Derivatization of the amine with reagents like tosyl chloride can enhance chromatographic retention and detection sensitivity.[6] This method is particularly useful for quantifying the amine in complex matrices.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The spectra will show characteristic signals for the methyl, isobutyl, and N-H protons, confirming the molecular structure. Spectral data for the parent free base is publicly available for reference.[7]
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Titration: A simple and effective method for determining the purity of the hydrochloride salt is through acid-base titration. The dithiocarbamic acid formed by reacting the secondary amine with carbon disulfide can be titrated with a standard solution of sodium hydroxide.[8]
Applications in Research and Drug Development
Methyl(2-methylpropyl)amine hydrochloride serves as a valuable building block in organic synthesis.[1][2][9] Its utility stems from the specific structural motif it provides—a secondary amine functionalized with both a small methyl group and a moderately bulky, lipophilic isobutyl group.
-
Pharmaceutical Intermediate: Secondary amines are ubiquitous in active pharmaceutical ingredients (APIs). This compound can be used to introduce the N-methylisobutyl moiety into a larger molecule.[10] This can be crucial for modulating a drug candidate's properties, such as:
-
Receptor Binding: The size and shape of the N-substituents can be critical for fitting into the binding pocket of a target protein.
-
Pharmacokinetics (ADME): The lipophilicity imparted by the isobutyl group can influence a molecule's absorption, distribution, metabolism, and excretion profile.
-
-
Combinatorial Chemistry: In the generation of compound libraries for drug screening, small, functionalized amines like this are essential starting materials for creating a diverse set of molecules.[11]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the structural features of this amine can be incorporated into new herbicides or pesticides to enhance their efficacy and stability.
Safety, Handling, and Storage
As with all chemicals, proper safety protocols must be followed when handling methyl(2-methylpropyl)amine hydrochloride.
-
Hazard Identification: Based on data for similar amine hydrochlorides, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
Methyl(2-methylpropyl)amine hydrochloride is a synthetically valuable secondary amine with well-defined properties. Its stable, solid salt form and the specific combination of N-alkyl substituents make it an important intermediate for researchers in medicinal chemistry and drug development. Understanding its synthesis, analytical characterization, and safe handling is paramount to leveraging its full potential in the creation of novel and complex molecules.
References
-
Chem-Impex. (n.d.). N-Methyl-a-aminoisobutyric acid hydrochloride. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]
-
LookChem. (n.d.). N-Methylisobutylamine. Retrieved from [Link]
-
MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Retrieved from [Link]
-
PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylisobutylamine. PubChem Compound Database. Retrieved from [Link]
-
Analytical Chemistry. (1956). Spectrophotometric Determination of Secondary Amines. ACS Publications, 28(4). Retrieved from [Link]
-
Wikidata. (2025, November 4). N-methylisobutylamine. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of N-methyl-2-[1-(4-chlorophenyl)cyclobutyl]-1-methylethylamine hydrochloride. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Spectrophotometric Determination of Secondary Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
-
J-STAGE. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from [Link]
-
MolForge. (2026). N-Methylisobutylamine (CID 12249) - Molecular Properties & Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
Sources
- 1. N-Methylisobutylamine, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. N-Methylisobutylamine|lookchem [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. N-Methylisobutylamine | C5H13N | CID 12249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. chemimpex.com [chemimpex.com]
- 10. What are the uses of Methylamine hydrochloride in different fields?_Chemicalbook [chemicalbook.com]
- 11. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
